3-Chromanecarboxylic acid
Overview
Description
3-Chromanecarboxylic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Chroman-3-carboxylic acid, also known as chromane-3-carboxylic acid or 3-Chromanecarboxylic acid, is a compound that has been found to interact with various targetsFor instance, some derivatives have demonstrated anticancer activity , inhibition of interleukin 5 , monoamine oxidase inhibition , and affinity for adenosine receptors A2B .
Mode of Action
For example, some derivatives inhibit the activity of interleukin 5, a cytokine involved in the maturation and activation of eosinophils . Other derivatives inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
Biochemical Pathways
Chroman-3-carboxylic acid and its derivatives may affect various biochemical pathways. For instance, by inhibiting interleukin 5, some derivatives may impact the inflammatory response . Similarly, by inhibiting monoamine oxidase, other derivatives may affect neurotransmitter levels and thus influence neural signaling .
Pharmacokinetics
It’s worth noting that the compound’s solubility in water, which is influenced by the presence of hydroxyl and carboxyl groups in the molecule, could potentially impact its bioavailability .
Result of Action
For instance, some derivatives have demonstrated anticancer activity , while others have shown anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of chroman-3-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s solubility in water could potentially impact its distribution within the body and its interaction with its targets . .
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAGZMGJJFSKQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383680 | |
Record name | 3-Chromanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115822-57-6 | |
Record name | 3-Chromanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chroman-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: What makes Chroman-3-carboxylic acid derivatives interesting for pharmaceutical research?
A1: Chroman-3-carboxylic acid derivatives have shown potential as inhibitors of ROCK2, a protein involved in various cellular processes. Specifically, the research highlights (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as a potent and isoform-selective ROCK2 inhibitor []. This selectivity is important because it could lead to fewer side effects compared to drugs that inhibit multiple ROCK isoforms.
Q2: Are there any chemical reactions described in the research that utilize Chroman-3-carboxylic acid derivatives?
A2: Yes, one of the papers investigates the reaction of a specific derivative, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, with the Reformatskii reagent obtained from bromotetrahydrofuran-2-one []. This reaction explores the chemical reactivity of the carboxylic acid group within the Chroman-3-carboxylic acid scaffold. Further details on the reaction products and their potential applications would require access to the full research article.
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